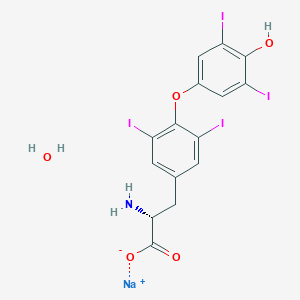

Monosodium D-thyroxine hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dextrothyroxin-Natrium: ist ein synthetisches Schilddrüsenhormon und das dextrorotatorische Isomer von Thyroxin. Es wurde ursprünglich als cholesterinsenkerndes Medikament entwickelt, aber später wegen kardialer Nebenwirkungen eingestellt . Die Verbindung ist bekannt für ihre Fähigkeit, die hepatische Lipase zu erhöhen, was die Verwertung von Triglyceriden verbessert und den Gehalt an Lipoprotein(a) im Blutserum senkt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dextrothyroxin-Natrium beinhaltet die Iodierung von Tyrosinen (Monoiodotyrosin) und die Kupplung von Iodotyrosinen (Diiodotyrosin) im Thyreoglobulin . Der Prozess umfasst mehrere Schritte:

Iodierung: Tyrosinreste werden iodiert, um Monoiodotyrosin und Diiodotyrosin zu bilden.

Kupplung: Die Iodotyrosine werden dann gekoppelt, um Thyroxin zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von Dextrothyroxin-Natrium folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Dextrothyroxin-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Iodatome im Molekül verändern.

Substitution: Substitutionsreaktionen können an den phenolischen Hydroxylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Modifizierte Thyroxinderivate.

Reduktionsprodukte: Deiodierte Thyroxinderivate.

Substitutionsprodukte: Halogenierte oder alkylierte Thyroxinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Dextrothyroxin-Natrium wird in der chemischen Forschung verwendet, um die Auswirkungen von Schilddrüsenhormonen auf den Fettstoffwechsel und den Cholesterinspiegel zu untersuchen .

Biologie: In der biologischen Forschung wird die Verbindung verwendet, um die Rolle von Schilddrüsenhormonen im Zellstoffwechsel und in der Genexpression zu untersuchen .

Medizin: Obwohl für die klinische Anwendung eingestellt, wurde Dextrothyroxin-Natrium auf seine potenziellen therapeutischen Wirkungen bei Hyperlipidämie und anderen Stoffwechselstörungen untersucht .

Industrie: Die Verbindung wird bei der Entwicklung von diagnostischen Reagenzien und Radioimmunoassay-Kits zur Beurteilung der Schilddrüsenfunktion eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Dextrothyroxin-Natrium ist nicht vollständig geklärt. Es ist bekannt, dass es in der Leber wirkt, um die Bildung von Low-Density-Lipoprotein (LDL) zu stimulieren und den Katabolismus von LDL zu erhöhen . Dies führt zu einer verstärkten Ausscheidung von Cholesterin und Gallensäuren über die biliäre Route in den Stuhl, was zu einer Senkung des Cholesterinspiegels und des LDL-Spiegels im Serum führt . Die Verbindung bindet auch an Schilddrüsenrezeptoren und wirkt als Substrat für Iodperoxidase .

Wissenschaftliche Forschungsanwendungen

Chemistry: Dextrothyroxine sodium is used in chemical research to study the effects of thyroid hormones on lipid metabolism and cholesterol levels .

Biology: In biological research, the compound is used to investigate the role of thyroid hormones in cellular metabolism and gene expression .

Medicine: Although discontinued for clinical use, dextrothyroxine sodium has been studied for its potential therapeutic effects in hyperlipidemia and other metabolic disorders .

Industry: The compound is used in the development of diagnostic reagents and radioimmunoassay kits for thyroid function assessment .

Wirkmechanismus

The mechanism of action of dextrothyroxine sodium is not completely understood. it is known to act in the liver to stimulate the formation of low-density lipoprotein (LDL) and increase the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL levels . The compound also binds to thyroid receptors and acts as a substrate for iodide peroxidase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Levothyroxin: Das levorotatorische Isomer von Thyroxin, das üblicherweise zur Behandlung von Hypothyreose eingesetzt wird.

Liothyronin: Eine synthetische Form von Triiodthyronin (T3), das in der Schilddrüsenhormon-Ersatztherapie eingesetzt wird.

Einzigartigkeit: Dextrothyroxin-Natrium ist aufgrund seiner spezifischen Wirkung auf den Fettstoffwechsel und seiner Fähigkeit, den Cholesterinspiegel zu senken, einzigartig. Im Gegensatz zu Levothyroxin und Liothyronin, die hauptsächlich zur Schilddrüsenhormon-Ersatztherapie eingesetzt werden, wurde Dextrothyroxin-Natrium wegen seiner antihyperlipidämischen Eigenschaften entwickelt .

Eigenschaften

CAS-Nummer |

7054-08-2 |

|---|---|

Molekularformel |

C15H12I4NNaO5 |

Molekulargewicht |

816.87 g/mol |

IUPAC-Name |

sodium;(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate |

InChI |

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m1../s1 |

InChI-Schlüssel |

ANMYAHDLKVNJJO-CURYUGHLSA-M |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |

Isomerische SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)[O-])N.O.[Na+] |

Kanonische SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |

| 7054-08-2 137-53-1 |

|

Synonyme |

Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)

![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1264422.png)

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)

![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)

![[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264428.png)